molecular formula C10H11ClO B2476948 1-(But-3-en-1-yloxy)-4-chlorobenzene CAS No. 68537-05-3

1-(But-3-en-1-yloxy)-4-chlorobenzene

Cat. No. B2476948
CAS RN: 68537-05-3
M. Wt: 182.65
InChI Key: CQUQTUKNRMFHRT-UHFFFAOYSA-N
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Description

“1-(But-3-en-1-yloxy)-4-chlorobenzene” is a chemical compound with the molecular formula C10H12O . It’s also known as “(But-3-en-1-yloxy)benzene” and has a CAS number of 2653-89-6 . The molecular weight of this compound is 148.20 .

Scientific Research Applications

  • Regioselective Synthesis in Sigmatropic Rearrangement Studies have shown the use of related compounds in regioselective synthesis processes. For instance, 3-(4-Aryloxybut-2-ynyloxy)[1]benzopyran-2-one underwent sigmatropic rearrangements to produce specific synthesis products, indicating potential applications in targeted organic synthesis (Majumdar & De, 1989).

  • In Kinetic and Thermodynamic Studies In a study involving the urethane reaction, a related compound, 4-(tetrahydro-pyran-2-yloxy)-butan-1-ol, was used in chlorobenzene. This research provides insights into the reaction kinetics and thermodynamics, suggesting applications of similar compounds in understanding complex chemical reactions (Gong et al., 2014).

  • Polymerization and High Molecular Weight Poly(p-phenyleneethynylene)s Synthesis Research into alkyne metathesis of dipropynylated benzenes used 4-chlorophenol in a catalyst system, demonstrating its utility in the synthesis of high molecular weight polymers. This indicates potential applications in materials science and polymer chemistry (Kloppenburg et al., 1999).

  • Vapour-phase Chemistry and Autoxidation Studies Studies on the autoxidation of chlorobenzene, a compound similar to 1-(But-3-en-1-yloxy)-4-chlorobenzene, provided insights into the formation of chlorophenols and phenol. This research is relevant for understanding the chemical behavior of haloarenes under certain conditions (Mulder & Louw, 1986).

  • Microwave-assisted Headspace Single-drop Microextraction A technique involving microwave radiation was used to extract chlorobenzenes from water samples, indicating the relevance of related compounds in analytical chemistry and environmental studies (Vidal et al., 2007).

  • Photo-oxidation Studies in Chemical Physics In a study involving the generation of singlet oxygen from poly-(3-hexylthiophene) irradiated in the presence of O2 in chlorobenzene, the behavior of singlet oxygen during photo-oxidation was investigated, relevant for understanding photochemical processes (Chen et al., 2015).

Future Directions

While specific future directions for “1-(But-3-en-1-yloxy)-4-chlorobenzene” are not available, research into similar compounds continues. For example, boronic acid esters and anhydrates are being studied for their potential use as dynamic cross-links in vitrimers . This could potentially open up new avenues for the study and application of “1-(But-3-en-1-yloxy)-4-chlorobenzene” and similar compounds.

properties

IUPAC Name

1-but-3-enoxy-4-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2,4-7H,1,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUQTUKNRMFHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(But-3-en-1-yloxy)-4-chlorobenzene

Synthesis routes and methods I

Procedure details

The 1-(3-butenyloxy)-4-chlorobenzene (5, R2 =4--Cl) was prepared by the procedure of Rius-Alonso and Wain, Ann. Apl. Biol. 88, 299 (1978), as were 4-chloro-1-(4-pentenyloxy)-benzene and 4-fluoro-1-(4-pentenyloxy)benzene.
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Synthesis routes and methods II

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Citations

For This Compound
1
Citations
L Tang, G Lv, Y Fu, XP Chang, R Cheng… - The Journal of …, 2022 - ACS Publications
This article presents simple and efficient 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-promoted Heck-type alkene perfluoroalkylation under visible light irradiation. With DBU as both a …
Number of citations: 4 0-pubs-acs-org.brum.beds.ac.uk

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